4-chloro-N,N-diethyl-2-nitroaniline
Description
Contextualization of Substituted Anilines in Organic Chemistry Research
Substituted anilines are a class of organic compounds derived from aniline (B41778) that feature various functional groups attached to the aromatic ring. wisdomlib.org These compounds are of significant importance in organic chemistry, serving as versatile starting materials and building blocks for the synthesis of a wide array of more complex molecules. wisdomlib.orgrsc.orgacs.org Their utility spans across numerous applications, including the production of dyes, pharmaceuticals, agrochemicals, and materials with specific electronic properties. rsc.orgwikipedia.org The nature and position of the substituents on the aniline ring profoundly influence the compound's chemical reactivity, physical properties, and biological activity. afit.edu For instance, electron-donating groups tend to increase the electron density on the aromatic ring and the basicity of the amino group, while electron-withdrawing groups have the opposite effect. afit.eduvaia.com This tunability makes substituted anilines a fascinating subject of study for understanding structure-property relationships and for designing molecules with desired functionalities. afit.edu
Research Significance of Nitroaniline Derivatives
Nitroaniline derivatives, a specific subclass of substituted anilines, are characterized by the presence of one or more nitro groups (NO₂) on the aromatic ring. wikipedia.org The strong electron-withdrawing nature of the nitro group significantly impacts the electronic structure and reactivity of the aniline core. vaia.com This makes nitroanilines particularly valuable as intermediates in organic synthesis. For example, the nitro group can be readily reduced to an amino group, providing a pathway to synthesize various diamino compounds. Furthermore, nitroanilines are crucial precursors in the synthesis of azo dyes and pigments. researchgate.netgoogle.com The position of the nitro group relative to the amino group (ortho, meta, or para) gives rise to different isomers with distinct properties and applications. vaia.com For instance, p-nitroaniline is a key intermediate for producing p-phenylenediamine, a vital component in the dye industry. wikipedia.org The study of nitroaniline derivatives also extends to materials science, where their "push-pull" electronic structure (an electron-donating amino group and an electron-withdrawing nitro group) leads to interesting optical and electronic properties. researchgate.net
Overview of Current Research Landscape for 4-chloro-N,N-diethyl-2-nitroaniline
Currently, research on this compound appears to be focused on its role as a chemical intermediate, particularly in the synthesis of dyes and other complex organic molecules. Its structural features, including the chloro, nitro, and diethylamino groups, make it a versatile building block. The chloro and nitro groups can be sites for various chemical transformations, while the diethylamino group influences the compound's solubility and electronic properties.
The synthesis of related nitroaniline derivatives often involves the nitration of a corresponding aniline or the amination of a nitroaromatic compound. wikipedia.orggoogle.com For example, a general method for preparing nitroaniline derivatives is through the direct amination of an aromatic nitro compound using an O-alkylhydroxylamine. google.com Another common route is the nitration of an acetanilide (B955) derivative followed by hydrolysis. google.com
While specific, recent, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its inclusion in chemical supplier catalogs and databases indicates its availability and use in synthesis. fishersci.se Research on analogous compounds, such as 2-chloro-4-nitroaniline (B86195), has explored their biodegradability and metabolic pathways, which can provide insights into the potential environmental fate of this compound. plos.orgnih.gov
Research Objectives and Scope
The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound based on available scientific information. The scope is strictly limited to the chemical and physical properties, synthesis, and established or potential applications in organic synthesis. This article aims to collate and present factual data in a structured manner, including the creation of data tables for clarity.
The content will delve into the structural aspects and known data of the compound. It will also explore synthetic routes that are likely employed for its preparation based on established organic chemistry principles and literature on similar compounds. Furthermore, the article will touch upon its utility as an intermediate in the synthesis of other chemical entities.
Properties
IUPAC Name |
4-chloro-N,N-diethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSTZXUBWSUNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-chloro-N,N-diethyl-2-nitroaniline
A retrosynthetic analysis of this compound identifies the key precursor as 4-chloro-2-nitroaniline (B28928). The most logical disconnection is the carbon-nitrogen bond of the tertiary amine, which points to an N-alkylation strategy. This approach involves the reaction of 4-chloro-2-nitroaniline with a suitable ethylating agent.
Further disconnection of the precursor, 4-chloro-2-nitroaniline, involves breaking the C-N and C-Cl bonds. This suggests two primary pathways for its synthesis: the nitration of a chloroaniline or the amination of a chloronitrobenzene derivative. A common industrial route involves the selective amination of a dichloronitrobenzene compound. This multi-step approach allows for controlled introduction of the functional groups, minimizing isomer formation.
Precursor Synthesis and Optimization Strategies
The primary precursor for the target molecule is 4-chloro-2-nitroaniline. A prevalent method for its synthesis is the aminolysis of 3,4-dichloronitrobenzene (B32671). chemicalbook.com In a typical procedure, 3,4-dichloronitrobenzene is treated with ammonia (B1221849) under pressure and at elevated temperatures. chemicalbook.com The reaction is often catalyzed to improve efficiency and selectivity.
Optimization of this process involves several factors:
Catalyst: Copper-based catalysts, such as cuprous chloride, are frequently used to facilitate the nucleophilic aromatic substitution of the chlorine atom by ammonia. chemicalbook.com
Phase-Transfer Catalyst: The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can enhance the reaction rate when conducted in a biphasic system. chemicalbook.com
Temperature and Pressure: The reaction conditions are typically harsh, requiring temperatures around 140°C and high pressure (e.g., 3.2 MPa) to proceed effectively. chemicalbook.com
Purity: The purity of the starting 3,4-dichloronitrobenzene is crucial for obtaining a high-purity product. chemicalbook.com
An alternative precursor, N-ethyl-4-chloro-2-nitroaniline, can be synthesized by reacting 2,5-dichloro-nitrobenzene with ethylamine (B1201723) in ethanol (B145695) under reflux. This method achieves a high yield of the mono-alkylated product.
Direct Synthesis Routes and Reaction Conditions
Direct synthesis of this compound typically involves the N,N-dialkylation of the precursor, 4-chloro-2-nitroaniline. While specific literature for the diethyl derivative is sparse, the synthesis can be extrapolated from analogous reactions. For instance, the synthesis of the isomeric 2-chloro-N,N-diethyl-4-nitroaniline provides significant insight into potential methods and challenges.
Key synthetic approaches include:
Direct Alkylation: This involves treating 4-chloro-2-nitroaniline with an ethylating agent like ethyl halide (e.g., ethyl iodide) or diethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Care must be taken to avoid O-alkylation of the nitro group as a side reaction.
Reductive Amination: While less direct, this method could involve the reaction of 4-chloro-2-nitrobenzaldehyde (B15764) with diethylamine (B46881) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Post-Alkylation Nitration: This route would involve the N,N-diethylation of 4-chloroaniline, followed by selective nitration. However, controlling the regioselectivity of the nitration step presents a significant challenge, as meta-nitration byproducts can form.
Table 1: Comparative Analysis of Potential Synthetic Routes Data synthesized from analogous reactions of isomers.
| Method | Conditions | Potential Yield (%) | Potential Purity (%) | Key Limitations |
|---|---|---|---|---|
| Direct Alkylation | DMF, K₂CO₃, 80°C, 18h | 65–72 | >90 | Risk of O-alkylation byproducts |
| Reductive Amination | EtOH, NaBH₃CN, 24h RT | 58–64 | >85 | Requires stoichiometric amine and precursor aldehyde |
| Post-Alkylation Nitration | H₂SO₄/HNO₃, <5°C, 4h | 70–75 | >95 | Significant regioselectivity challenges |
Derivatization Reactions of the Nitroaniline Core
The this compound core is amenable to several derivatization reactions, primarily targeting the chloro substituent and the aromatic ring.
Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles. This reaction is fundamental to using this compound as an intermediate in the synthesis of dyes, pigments, and potentially pharmaceuticals. Common nucleophiles include amines, alkoxides, and thiols, leading to a diverse range of substituted 2-nitroaniline (B44862) derivatives.
Diazotization and Coupling: While the tertiary diethylamino group prevents direct diazotization, derivatives where the nitro group is first reduced to an amine can undergo this reaction. The resulting diamine can be selectively diazotized and coupled with electron-rich aromatic compounds to produce azo dyes. smolecule.com
Functional Group Interconversions on this compound
The most significant functional group interconversion for this molecule is the reduction of the nitro group to a primary amine. This transformation yields 4-chloro-N,N-diethylbenzene-1,2-diamine, a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.
Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method.
Chemical Reduction:
Metals in acidic media, like iron powder or tin in hydrochloric acid (HCl), are classic and effective reagents.
A greener alternative involves using thiourea (B124793) dioxide in the presence of sodium hydroxide, which produces the corresponding diamine in good yield with environmentally friendly urea (B33335) as a byproduct. researchgate.net
Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be employed. chemicalbook.comvanderbilt.edu
Halogen Exchange: The Finkelstein reaction, using a sodium halide in acetone, could potentially be used to convert the chloro-substituent into a bromo- or iodo-substituent, modifying its reactivity in subsequent cross-coupling reactions. vanderbilt.edu
Catalytic Approaches in Synthesis of Analogues
Modern catalytic methods offer powerful tools for synthesizing analogues of this compound, primarily through modification of the aromatic core.
Palladium-Catalyzed Cross-Coupling: The chloro-substituent can participate in cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid can be used to synthesize biaryl analogues, which are key structures in various materials and agrochemicals. researchgate.net Optimization of such reactions often involves careful selection of the palladium catalyst, ligand, base, and solvent. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts are not only useful in precursor synthesis but also in building more complex analogues. chemicalbook.com Copper(I) iodide has been shown to accelerate N-alkylation rates in similar aniline (B41778) systems. Furthermore, copper(I) chloride can catalyze the synthesis of benzimidazole (B57391) precursors from related 2-halo-phenylamines. wikipedia.org
Heterocycle Synthesis: The diamine derivative obtained from the reduction of this compound is a key building block for catalytically synthesized N-heterocycles, which are scaffolds of significant medicinal relevance. mdpi.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-chloro-N,N-diethyl-2-nitroaniline, offering a lens into its electronic architecture and predicting its reactivity.
The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Geometry optimization calculations, typically performed using Density Functional Theory (DFT) methods, can determine the most stable molecular structure by finding the minimum energy conformation.
For substituted nitroanilines, the orientation of the nitro group (–NO2) and the diethylamino group (–N(CH2CH3)2) relative to the benzene (B151609) ring are of particular interest. In related molecules like 2-methyl-5-nitroaniline, the molecule is found to be approximately planar, with small dihedral angles between the amino and nitro groups and the aromatic ring. core.ac.uk It is expected that in this compound, the bulky diethylamino group may exhibit some rotation of the ethyl chains. The planarity of the nitro group with respect to the benzene ring is a common feature in many nitroaromatic compounds.
Conformational analysis of related N,N-dialkyl-nitroanilines suggests that the ethyl groups of the diethylamino substituent are flexible and can adopt various orientations. These different conformations would have distinct energy levels, and computational studies can map this potential energy surface. For instance, studies on the rotation of side-chains in similar molecules have been explored to understand their effects on molecular properties. thaiscience.info
A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives highlighted how the rotation of a diethyl fragment can alter the molecular conformation and the relative positioning of different parts of the molecule. mdpi.com A similar analysis for this compound would be crucial to understand its conformational landscape.
Table 1: Predicted Geometrical Parameters for a Representative Substituted Nitroaniline (Analog)
| Parameter | Value (Angstroms or Degrees) |
| C-N (amino) bond length | ~1.38 Å |
| C-N (nitro) bond length | ~1.47 Å |
| C-Cl bond length | ~1.74 Å |
| Dihedral angle (Amino group vs. Ring) | Small, near planar |
| Dihedral angle (Nitro group vs. Ring) | Can vary, often twisted |
Note: Data is representative and based on studies of analogous substituted nitroanilines. Actual values for this compound would require specific calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov
In substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the amino group, reflecting their electron-donating nature. nih.govresearchgate.net Conversely, the LUMO in nitroaromatic compounds is often centered on the nitro group and the aromatic ring, indicating their electron-accepting character. nih.gov For this compound, the HOMO would likely be distributed over the diethylamino group and the benzene ring, while the LUMO would be concentrated on the nitro group and the chlorinated benzene ring.
A study on 4-nitroaniline (B120555) and its N-substituted alkyl derivatives, including N,N-diethyl-4-nitroaniline, showed that successive substitution with alkyl groups at the amino nitrogen enhances the molecule's polarizability and is associated with a decrease in the optical gap. journalirjpac.comresearchgate.net This suggests that N,N-diethyl-4-nitroaniline exhibits enhanced reactivity. journalirjpac.comresearchgate.net The introduction of a chlorine atom in the ortho position to the nitro group in this compound would further influence the electronic distribution and orbital energies.
Electron density distribution analysis provides a visual representation of where electrons are most likely to be found in the molecule, highlighting regions of high and low electron density, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 2: Representative Frontier Orbital Energies for Substituted Nitroanilines (Analogs)
| Compound (Analog) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| p-Nitroaniline | -6.5 to -7.0 | -1.5 to -2.0 | ~4.5 to 5.0 |
| N,N-Diethyl-4-nitroaniline | -6.0 to -6.5 | -1.7 to -2.2 | ~4.0 to 4.5 |
Note: These values are illustrative and derived from general trends in computational studies of analogous compounds. thaiscience.infojournalirjpac.comresearchgate.net Specific calculations for this compound are required for precise values.
The distribution of partial charges on the atoms of this compound and its molecular electrostatic potential (MEP) are critical for understanding its intermolecular interactions and reactivity. The MEP map provides a visual guide to the electrostatic landscape of the molecule, with regions of negative potential (typically colored red or yellow) indicating areas prone to electrophilic attack and positive potential regions (blue) indicating susceptibility to nucleophilic attack. researchgate.net
In nitroaromatic compounds, the region around the nitro group is characterized by a strong negative electrostatic potential due to the high electronegativity of the oxygen atoms. researchgate.nettandfonline.com Conversely, the amino group in anilines contributes to a region of higher electron density on the aromatic ring, though the diethylamino group's hydrogens would be regions of positive potential. The chlorine atom, being electronegative, will also influence the charge distribution.
Studies on nitroaromatic molecules have shown that the electrostatic potential above the center of the aromatic ring can be positive, which is related to their sensitivity. tandfonline.com The interplay of the electron-donating diethylamino group and the electron-withdrawing nitro and chloro groups in this compound will create a complex and informative MEP.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations can explore the conformational landscape of this compound by simulating the motion of its atoms and the surrounding solvent molecules.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound or between the molecule and a solvent. For instance, studies on related nitroanilines have investigated the role of hydrogen bonding in their crystal packing. researchgate.net In the context of a solution, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation structure affects the solute's properties and reactivity. Research on the photoexcitation dynamics of N,N-dimethyl-p-nitroaniline in ionic liquids has utilized such simulations to understand solvent effects. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds.
For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N). These predictions are based on calculating the magnetic shielding tensors of the nuclei, which are highly sensitive to the electronic environment. Comparing calculated and experimental NMR spectra can help confirm the molecular structure. While direct predictions for the title compound are scarce, computational studies on related molecules like 4-methyl-2-nitroacetanilide have demonstrated the utility of this approach. thaiscience.info
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of the N-O bonds in the nitro group or the C-N bonds of the amino group. Theoretical investigations of the vibrational spectra of various substituted anilines have been reported. researchgate.net
Machine Learning Approaches in Predicting Chemical Behavior and Reaction Outcomes
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting a wide range of molecular properties and reaction outcomes with high speed and accuracy. niilmuniversity.ac.inresearchgate.netarxiv.org
For this compound, ML models could be trained on large datasets of related compounds to predict its physicochemical properties, such as solubility, boiling point, and partition coefficient. nih.gov These models typically use molecular descriptors or fingerprints as input to learn the complex relationships between chemical structure and properties.
Furthermore, ML is increasingly being used to predict spectroscopic data. For instance, ML models trained on extensive NMR databases can predict the ¹H and ¹³C chemical shifts of organic molecules with high accuracy, often rivaling the precision of more computationally expensive quantum mechanical methods. nih.govarxiv.orgnih.gov Such approaches could be applied to predict the NMR spectrum of this compound.
In the realm of reactivity, ML models can be developed to predict the outcomes of chemical reactions, including identifying the major products and predicting reaction yields. By learning from vast reaction databases, these models can assist in the design of synthetic routes for this compound and its derivatives.
Energy Decomposition Analysis for Reaction Energetics
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies performing an energy decomposition analysis (EDA) on the reaction energetics of this compound. While computational studies on related nitroaniline and chloroaniline derivatives exist, they primarily focus on aspects such as molecular structure, electronic properties, and general reaction mechanisms rather than the specific energetic partitioning of reaction pathways involving this compound.
Energy decomposition analysis is a powerful computational method used to dissect the interaction energy between reacting species into physically meaningful components. Typically, these components include:
Electrostatic Interaction: The classical Coulombic interaction between the charge distributions of the molecules.
Pauli Repulsion: The destabilizing interaction arising from the overlap of electron clouds of closed-shell molecules, which is a consequence of the Pauli exclusion principle.
Orbital Interaction (or Covalent Contribution): The stabilizing interaction resulting from the mixing of occupied and unoccupied molecular orbitals of the interacting fragments, leading to charge transfer and polarization.
Dispersion Interaction: The attractive interaction arising from instantaneous fluctuations in electron density, which is a component of van der Waals forces.
Such an analysis for a given reaction of this compound would provide detailed insights into the nature of the transition states and the driving forces of the reaction. For example, in a nucleophilic aromatic substitution reaction, an EDA could quantify the contributions of electrostatic attraction versus orbital interactions in the formation of the Meisenheimer complex.
Unfortunately, no published research containing data tables or detailed findings from an energy decomposition analysis for any reaction involving this compound could be located. Therefore, a detailed discussion and presentation of research findings for this specific topic is not possible at this time.
Reaction Mechanisms and Kinetics
Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitution Reactions
Aromatic substitution reactions on a substituted benzene (B151609) ring like 4-chloro-N,N-diethyl-2-nitroaniline can proceed through different mechanisms depending on the attacking species.
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group (-NO₂) makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. qorganica.es This is the most common pathway for this class of compounds. The SNAr mechanism is typically a two-step addition-elimination process. pressbooks.pub
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom at C4), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. qorganica.espressbooks.pub The negative charge is delocalized, particularly onto the ortho and para positions relative to the site of attack, and is effectively stabilized by the electron-withdrawing nitro group at the C2 position. qorganica.es
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion). pressbooks.pub
For some halo-nitroaromatic compounds, the SNAr reaction can be a single-step concerted process, where the formation of the new bond and the breaking of the old bond occur simultaneously. nih.govnih.gov Theoretical calculations on related systems, such as p-chloronitrobenzene, suggest that the reaction can be a single-step process where the σ-adduct is a transition state rather than a stable intermediate. nih.gov The specific mechanism, concerted versus stepwise, can be influenced by the nucleophile, the leaving group, and the solvent. nih.govresearchgate.net
In cases like this compound, the chlorine at the C4 position is para to the strongly electron-donating diethylamino group and ortho to an empty position. It is also meta to the strongly electron-withdrawing nitro group. The primary activation for nucleophilic attack at C4 comes from the nitro group at C2, which can stabilize the intermediate. Reactions on related nitroquinoline systems have shown that SNAr of a chloro group can occur when activated by a nitro group. mdpi.com
Electrophilic Aromatic Substitution (SEAr): The simultaneous presence of a powerful electron-donating group (diethylamino) and a powerful electron-withdrawing group (nitro) makes predicting the outcome of electrophilic substitution complex. The diethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The nitro group is a strong deactivating group and a meta-director. libretexts.org Given the positions on this compound, the diethylamino group at C1 strongly activates positions C2, C4, and C6. However, C2 and C4 are already substituted. Position C6 is therefore highly activated. The nitro group at C2 deactivates the ring and directs meta to itself (to C4 and C6). The chloro group at C4 is a deactivator but an ortho-, para-director (to C3 and C5). The cumulative effect suggests that electrophilic attack is unlikely without forcing conditions and would likely be directed to the positions most activated by the dominant diethylamino group and least deactivated by the others.
Kinetics of Derivatization Reactions Involving this compound
Kinetic studies on nucleophilic aromatic substitution reactions of related compounds, such as 2,4-dinitrochlorobenzene, show that the rate-determining step can vary. researchgate.net In some solvents like methanol (B129727) and acetonitrile, the formation of the intermediate Meisenheimer complex is the slow step. In contrast, in a solvent like DMSO, the departure of the leaving group can be rate-limiting. researchgate.net
The table below presents kinetic data for the catalytic reduction of related nitroanilines, illustrating typical reaction rates.
| Compound | Catalyst | Rate Constant (k) | Reaction Time | Conversion (%) | Reference |
|---|---|---|---|---|---|
| 4-Nitroaniline (B120555) | CuFe₂O₄ | 7.49 x 10⁻² s⁻¹ | 40 s | 96.5 | nih.gov |
| 2-Nitroaniline (B44862) | CuFe₂O₄ | 3.19 x 10⁻² s⁻¹ | 90 s | 95.6 | nih.gov |
| 2-Nitroaniline | Au/SiO₂/Fe₃O₄ | 4.1 x 10⁻³ s⁻¹ | 225 s | 100 | nih.gov |
Role of Substituents (Chloro, Nitro, Diethylamino) on Reactivity and Selectivity
The reactivity and selectivity of this compound are a direct consequence of the interplay between its three substituents.
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. qorganica.eslibretexts.org It achieves this through both a strong inductive effect (-I) and a resonance effect (-M). In SNAr, its ability to stabilize the negative charge of the Meisenheimer intermediate is crucial for the reaction to proceed. qorganica.es
Diethylamino Group (-N(Et)₂): This is a strong electron-donating group due to its powerful resonance effect (+M), where the nitrogen's lone pair is delocalized into the ring. This effect strongly activates the ring towards electrophilic substitution. In SNAr, its electron-donating nature counteracts the deactivating effect of the nitro group to some extent, making the ring less electrophilic than, for example, a dinitro-substituted compound. However, the activating effect of the nitro group is generally dominant in facilitating nucleophilic attack. Studies on p-nitroaniline derivatives show that electron-donating groups generally enhance the charge transfer character of the molecule. researchgate.net
The regioselectivity of nucleophilic attack is primarily governed by the nitro group. In related halonitrobenzenes, the nitro group activates the ortho and para positions towards nucleophilic attack. nih.gov In this compound, the chloro group is at a position activated by the C2-nitro group, making it the site for nucleophilic substitution.
Catalysis in Transformations of this compound
Transformations of nitroanilines are often facilitated by catalysts, particularly for the reduction of the nitro group to an amine.
Reduction of Nitro Group: This is a common and important reaction. A wide variety of catalysts have been employed for the reduction of related nitroaromatics. These include noble metals (e.g., gold) and transition metal oxides. nih.gov For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be effective heterogeneous catalysts for the reduction of 2- and 4-nitroaniline to the corresponding phenylenediamines in the presence of a reducing agent like NaBH₄. nih.gov Perovskite materials have also been used to catalyze the reduction of nitrophenols, a related class of compounds. mdpi.com
Nucleophilic Substitution: While many SNAr reactions proceed without a catalyst, certain transformations can be accelerated. For instance, copper(I) iodide has been noted to catalyze N,N-dialkylation reactions of anilines. In the context of SNAr, base catalysis is also a known phenomenon, where a base can facilitate the deprotonation step in the formation of the Meisenheimer complex, especially with less reactive nucleophiles. researchgate.net
Transition State Characterization and Reaction Pathway Elucidation
Understanding the precise reaction pathway requires characterizing the transition states (TS) and intermediates involved. This is often achieved through a combination of experimental kinetics and computational chemistry (e.g., Density Functional Theory, DFT).
For SNAr reactions, DFT calculations have been instrumental in determining whether the reaction proceeds through a stable Meisenheimer intermediate or a concerted mechanism where the intermediate is actually a transition state. nih.govnih.gov For example, DFT studies on the reaction of p-chloronitrobenzene showed that the substitution of the chlorine atom is a single-step process where the σ-adduct is a transition state structure. nih.gov In contrast, the substitution of fluorine on p-fluoronitrobenzene proceeds via a stable intermediate. nih.gov This highlights that the nature of the leaving group is critical in defining the potential energy surface of the reaction.
Environmental Behavior and Degradation Pathways
Abiotic Degradation Mechanisms (Photolysis, Hydrolysis, Oxidation)
The structural characteristics of 4-chloro-N,N-diethyl-2-nitroaniline suggest its susceptibility to several abiotic degradation processes. The presence of chromophores, functional groups that absorb light, indicates that this compound may undergo direct photolysis when exposed to sunlight. acs.org Aromatic amines can also react with photochemically produced oxidants in natural waters, such as hydroxyl and alkoxy radicals. nih.gov
Oxidation is another potential degradation route. Advanced oxidation processes, for instance, have been shown to be effective in degrading aniline (B41778) and its derivatives.
Biotic Degradation Pathways and Microbial Metabolism
The biodegradation of this compound is expected to be influenced by the presence of both the chloro and nitro substituents, as well as the N,N-diethylamino group, which can render the molecule recalcitrant to microbial attack. documentsdelivered.commagritek.com However, various microorganisms have evolved pathways to degrade structurally similar compounds.
Under aerobic conditions, bacteria have demonstrated the ability to degrade chlorinated nitroaromatic compounds. For instance, Rhodococcus sp. strain MB-P1 has been shown to utilize 2-chloro-4-nitroaniline (B86195) as a sole source of carbon, nitrogen, and energy. nih.govkoreascience.kr The degradation pathway involves an initial attack by a flavin-dependent monooxygenase that removes the nitro group, followed by the action of an aniline dioxygenase. nih.govkoreascience.kr The aerobic degradation of N,N-diethylaniline has also been documented, with a first-order kinetic constant estimated from microcosm experiments. nih.gov
Anaerobic degradation of chlorinated nitroanilines has also been observed. For example, a co-culture of Geobacter sp. KT7 and Thauera aromatica KT9 was found to degrade 2-chloro-4-nitroaniline. nih.govnih.gov The degradation pathways in this anaerobic consortium involved either the initial reduction of the nitro group to an amino group followed by dechlorination, or dechlorination followed by the removal of the nitro group. nih.govnih.gov However, under anaerobic conditions, N,N-diethylaniline has been found to be recalcitrant. nih.gov
| Microorganism/System | Substrate | Degradation Conditions | Key Findings |
| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-nitroaniline | Aerobic | Utilized as sole carbon, nitrogen, and energy source. Degradation initiated by a monooxygenase. nih.govkoreascience.kr |
| Geobacter sp. KT7 and Thauera aromatica KT9 (co-culture) | 2-Chloro-4-nitroaniline | Anaerobic | Degradation occurred via two parallel pathways involving nitroreduction and dechlorination. nih.govnih.gov |
| Aquifer microcosm | N,N-diethylaniline | Aerobic | First-order kinetic constant for biodegradation was estimated. nih.gov |
| Aquifer microcosm | N,N-diethylaniline | Anaerobic | No significant degradation observed. nih.gov |
Persistence Assessment in Various Environmental Compartments
The persistence of this compound in the environment is a significant concern due to its chemical structure. The presence of both a chloro and a nitro group on the aromatic ring generally increases a compound's resistance to biodegradation. documentsdelivered.commagritek.com
Studies on dinitroaniline herbicides have shown that their half-lives in moist soil can range from 29 to 124 days. nih.gov The persistence of these compounds is influenced by factors such as soil moisture content, with flooding sometimes increasing the rate of dissipation. nih.gov Chlorinated anilines are also known to be persistent in aquatic ecosystems. researchgate.netnih.gov
Based on an estimated Koc value of 300 for the related compound 4-chloro-3-nitroaniline, it is expected to have moderate mobility in soil. Volatilization from moist soil and water surfaces is not anticipated to be a major fate process for chloro-nitroanilines due to their low estimated Henry's Law constants. koreascience.kr
Transformation Products and Environmental Fate
The degradation of this compound is expected to generate a series of transformation products, the nature of which will depend on the degradation pathway.
Under aerobic conditions, the microbial degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 was found to proceed through the formation of 4-amino-3-chlorophenol (B108459) and subsequently 6-chlorohydroxyquinol. nih.gov Anaerobic degradation of the same compound by a microbial consortium led to the formation of intermediates such as 4-nitroaniline (B120555), aniline, 1,4-diaminobenzene, and 2-chloro-1,4-diaminobenzene. nih.gov
The degradation of N,N-diethylaniline can also lead to various transformation products. General transformation processes for organic contaminants can include oxidation, reduction, hydroxylation, hydrolysis, cleavage, and dealkylation. Photodegradation of related compounds has been shown to produce smaller molecules like benzaldehyde (B42025) and p-nitroaniline.
The ultimate fate of these transformation products is crucial. Ideally, they would be further mineralized to carbon dioxide, water, and inorganic ions. However, some intermediates can be more persistent or toxic than the parent compound.
| Parent Compound | Degradation Condition | Identified Transformation Products |
| 2-Chloro-4-nitroaniline | Aerobic (Rhodococcus sp.) | 4-Amino-3-chlorophenol, 6-chlorohydroxyquinol nih.gov |
| 2-Chloro-4-nitroaniline | Anaerobic (Geobacter sp. and Thauera aromatica) | 4-Nitroaniline, Aniline, 1,4-Diaminobenzene, 2-Chloro-1,4-diaminobenzene nih.gov |
| N,N-diethyl-m-toluamide (DEET) | Photodegradation | Benzaldehyde, p-nitroaniline (from a related structure) |
Design Strategies for Enhanced Degradability in Chemical Products
The inherent persistence of many xenobiotic compounds, including those with structures similar to this compound, has led to the development of "design for degradability" principles. The goal is to create chemicals that perform their intended function but break down into harmless substances in the environment.
Several molecular features are known to increase resistance to aerobic biodegradation, including the presence of halogens (especially chlorine), tertiary amine groups, and nitro groups. documentsdelivered.commagritek.com Therefore, strategies to enhance the degradability of a molecule like this compound could involve:
Replacing the chlorine atom: Substituting the chlorine with a less recalcitrant functional group could make the aromatic ring more susceptible to microbial attack.
Modifying the N-alkyl groups: The N,N-diethylamino group is a tertiary amine, which contributes to persistence. Altering these alkyl groups or replacing them with more biodegradable moieties could be a viable strategy.
Introducing labile linkages: Incorporating functional groups that are readily hydrolyzed, such as ester linkages, can significantly improve biodegradability. magritek.com
Optimizing the position of substituents: The relative positions of the chloro, nitro, and diethylamino groups on the aromatic ring can influence the molecule's susceptibility to enzymatic attack.
By applying these principles, it may be possible to develop alternative compounds that retain the desired chemical properties of this compound while exhibiting a more favorable environmental profile.
Applications in Organic Synthesis and Materials Science
Utility as a Precursor in Organic Synthesis of Complex Molecules
The strategic placement of chloro, nitro, and diethylamino groups on the aniline (B41778) ring makes 4-chloro-N,N-diethyl-2-nitroaniline a valuable starting material for the synthesis of more intricate molecular structures. The presence of these functional groups allows for a variety of chemical transformations, enabling chemists to build upon its core structure.
The nitro group, for instance, can be readily reduced to an amino group, opening up pathways for the formation of diamino derivatives. These derivatives are crucial intermediates in the synthesis of various heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. Furthermore, the chlorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. This reactivity is key to modifying the electronic and steric properties of the resulting molecules, tailoring them for specific applications.
While detailed synthetic pathways for complex molecules originating specifically from this compound are not extensively documented in publicly available literature, its structural analog, 4-chloro-2-nitroaniline (B28928), is widely recognized as an intermediate in the synthesis of various organic compounds. nih.gov The principles governing the reactivity of 4-chloro-2-nitroaniline can be extrapolated to its N,N-diethyl derivative, suggesting its potential in similar synthetic strategies.
Integration into Advanced Functional Materials (e.g., Dyes, Pigments, Polymers)
The chromophoric nature of the nitroaniline core makes this compound and its derivatives attractive candidates for the development of dyes and pigments. The nitro group acts as a strong electron-withdrawing group, while the diethylamino group is an electron-donating group. This "push-pull" system is a classic design feature for organic chromophores, leading to intense absorption of light in the visible region of the electromagnetic spectrum.
The production of dyes and pigments often involves the use of nitroaniline intermediates. researchgate.netnih.gov The specific color and properties of the resulting dye can be fine-tuned by modifying the substituents on the aromatic ring. While direct evidence for the large-scale use of this compound in commercial dyes is limited, its structural features align with those of known dye precursors.
In the field of polymer chemistry, monomers derived from substituted anilines can be incorporated into polymer chains to impart specific functionalities. For instance, a related compound, N-(4-chloro-2-nitro-phenyl)maleimide, has been synthesized and copolymerized with methyl methacrylate. researchgate.net This demonstrates the potential for incorporating the 4-chloro-2-nitroaniline moiety into polymeric structures, which could lead to materials with unique thermal, optical, or electronic properties. The characterization of such polymers often involves techniques like FT-IR and 1H-NMR spectroscopy to confirm their structure and thermal analysis (TGA) to evaluate their stability. researchgate.net
Role in the Development of Optoelectronic Materials
The electronic properties of this compound, arising from its push-pull electronic structure, make it a compound of interest for applications in optoelectronics. Materials with such characteristics can exhibit non-linear optical (NLO) properties, which are crucial for technologies like frequency doubling of lasers and optical switching.
Design of Novel Molecular Scaffolds for Chemical Research
A molecular scaffold is a core structure upon which a variety of substituents can be attached to create a library of related compounds. This compound serves as a potential scaffold for generating new molecules for chemical research. Its multifunctional nature allows for a systematic variation of its structure, enabling the exploration of structure-activity relationships in various contexts.
By exploiting the reactivity of the chloro and nitro groups, researchers can synthesize a range of derivatives with diverse chemical and physical properties. This approach is fundamental in medicinal chemistry for the discovery of new drug candidates and in materials science for the development of novel functional materials. While specific research programs focused on using this compound as a primary scaffold are not widely reported, the principles of scaffold-based drug discovery and materials design are well-established, and this compound fits the profile of a useful starting point for such endeavors.
Conclusion
Summary of Key Research Findings
Research into 4-chloro-N,N-diethyl-2-nitroaniline and its related structures has established it as a compound with significant synthetic utility, primarily functioning as a versatile intermediate. Although direct studies on this specific molecule are limited, its chemical behavior can be confidently inferred from extensive research on its parent compound, 4-chloro-2-nitroaniline (B28928), and other N-substituted nitroanilines.
Key findings indicate that a primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom from 1,4-dichloro-2-nitrobenzene (B41259) with diethylamine (B46881). This method is analogous to the documented synthesis of N-ethyl-4-chloro-2-nitroaniline, which is prepared by reacting 2,5-dichloro-nitrobenzene with ethylamine (B1201723) in ethanol (B145695), achieving a high yield.
The reactivity of this compound is dominated by its distinct functional groups. The most significant transformation is the selective reduction of the nitro group. Studies on similar N-substituted-2-nitroanilines have demonstrated that this reduction can be achieved with high efficiency using green and practical reagents like thiourea (B124793) dioxide in the presence of sodium hydroxide, yielding the corresponding N,N-diethyl-4-chloro-1,2-phenylenediamine. researchgate.net This diamine is a crucial precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles. wikipedia.org
Furthermore, the chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the ortho-nitro group. This allows for the introduction of a wide array of functional groups through reactions with various nucleophiles. While the electron-donating diethylamino group modulates this reactivity, the potential for substitution provides another avenue for synthetic diversification, a common strategy in the chemistry of quinolinones and other heterocyclic systems. researchgate.netmdpi.com The compound and its parent amine are well-established precursors in the production of azo dyes and pigments, where the amino group is diazotized and coupled with other aromatic compounds. noaa.govlookchem.com
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Class | Significance |
|---|---|---|---|
| Nitro Group Reduction | Thiourea dioxide, NaOH researchgate.net | N,N-diethyl-4-chloro-1,2-phenylenediamine | Precursor for heterocycles (e.g., benzimidazoles) |
| Diazotization | NaNO₂, HCl (followed by coupling) | Azo Dyes noaa.govlookchem.com | Synthesis of pigments and functional dyes |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., R-SH, R-NH₂) researchgate.net | 4-substituted-N,N-diethyl-2-nitroanilines | Introduction of diverse functional groups |
Broader Implications for Organic Chemistry
The study of this compound exemplifies the strategic use of multifunctional building blocks in modern organic synthesis. The specific ortho/para arrangement of its three functional groups—a diethylamino, a nitro, and a chloro group—is not coincidental but rather a carefully designed scaffold that allows for a high degree of regioselectivity in subsequent chemical transformations. This controlled reactivity is a cornerstone of efficient molecular construction.
The compound serves as a clear illustration of how substituent effects can be harnessed to direct reaction pathways. The powerful electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution while also directing electrophilic attacks. Simultaneously, the nitro group itself can be selectively reduced without affecting the chloro-substituent, a transformation that is critical for creating precursors to complex heterocyclic systems. The resulting diamine is a valuable intermediate, widely used in the synthesis of molecules with applications in medicinal chemistry and materials science. wikipedia.orgrsc.org
Therefore, this compound is more than just a single chemical; it represents a class of thoughtfully substituted anilines that provide chemists with a reliable and versatile toolkit. The principles governing its synthesis and reactivity—nucleophilic aromatic substitution, chemoselective reduction, and the synthesis of dye and heterocyclic scaffolds—are fundamental concepts in organic chemistry. Its utility underscores the broader importance of designing small molecule intermediates that contain multiple, orthogonally reactive sites to streamline the synthesis of complex target molecules, from industrial pigments to bioactive compounds. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-N,N-diethyl-2-nitroaniline, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed reactions. For example, substituting a chloro or nitro group on an aniline derivative with diethylamine under controlled conditions (e.g., using Ni or Pd catalysts) is a viable route. Critical parameters include:
- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and stabilize intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Structural validation requires multi-technique analysis:
- NMR Spectroscopy : NMR detects aromatic protons (δ 6.5–8.5 ppm) and diethyl groups (δ 1.2–3.5 ppm). NMR identifies nitro (δ 140–150 ppm) and chloro-substituted carbons .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]) confirms molecular formula (e.g., CHClNO) with <2 ppm error .
- X-Ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What experimental approaches are used to determine the solubility of this compound in organic solvents?
- Methodological Answer : Solubility is measured via gravimetric or UV-Vis methods:
- Gravimetric : Saturate a solvent with the compound at 25°C, filter, and weigh the residual solid .
- UV-Vis Calibration : Prepare standard solutions, measure absorbance at λ (e.g., 350–400 nm for nitroaromatics), and correlate with concentration .
- Modeling : Use the Modified Apelblat or λh equation to predict solubility in solvents like ethanol, acetonitrile, or cyclohexane .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) calculates:
- Electrostatic Potential (ESP) : Identifies electrophilic/nucleophilic sites (e.g., nitro and chloro groups) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with charge-transfer behavior and stability .
- Vibrational Frequencies : IR-active modes (e.g., ν) are validated against experimental spectra .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how are they analyzed?
- Methodological Answer : X-ray crystallography and Hirshfeld surface analysis reveal:
Q. How can researchers resolve contradictions in spectroscopic data for nitroaniline derivatives?
- Methodological Answer : Cross-validation techniques include:
Q. What strategies optimize regioselectivity in functionalizing this compound for downstream applications?
- Methodological Answer : Directed ortho-metalation (DoM) or catalytic C–H activation:
- DoM : Use LiTMP or LDA to deprotonate positions para to electron-withdrawing groups (e.g., nitro), followed by electrophilic quenching .
- Palladium Catalysis : Suzuki-Miyaura coupling at chloro sites with aryl boronic acids (e.g., Pd(PPh), KCO, DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
